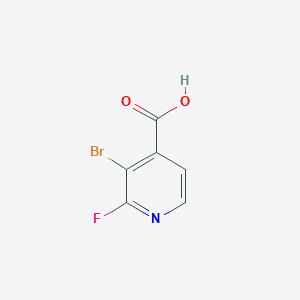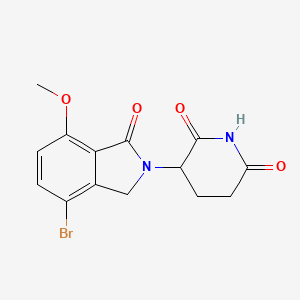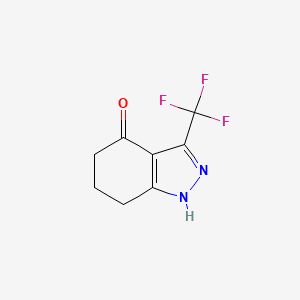
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The trifluoromethyl group attached to the indazole ring enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.
3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .
Eigenschaften
CAS-Nummer |
1246307-17-4 |
|---|---|
Molekularformel |
C8H7F3N2O |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13) |
InChI-Schlüssel |
KKGUPZWNKYZPNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



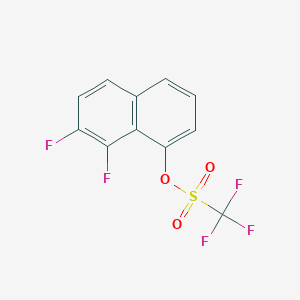
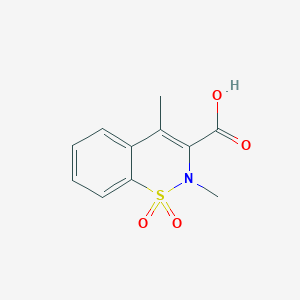
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

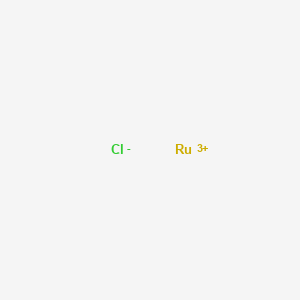


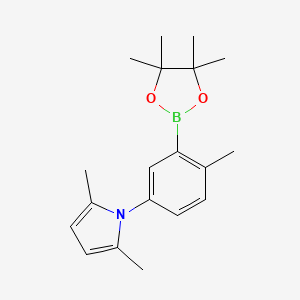

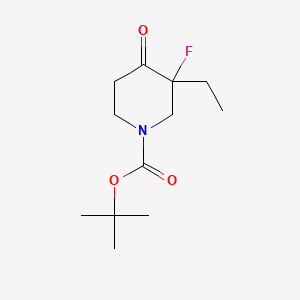
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
